Technical Monograph: rac 4-Nitro Deprenyl-d3 Hydrochloride
Technical Monograph: rac 4-Nitro Deprenyl-d3 Hydrochloride
Topic: rac 4-Nitro Deprenyl-d3 Hydrochloride Content Type: Technical Monograph & Application Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Forensic Toxicologists.
Characterization, Bioanalytical Application, and Metabolic Context
Executive Summary
rac 4-Nitro Deprenyl-d3 Hydrochloride is a specialized stable isotope-labeled internal standard (IS) designed for the precise quantification of 4-Nitro Deprenyl via Isotope Dilution Mass Spectrometry (IDMS).
While the parent compound, Selegiline (L-Deprenyl) , is a well-established MAO-B inhibitor used in Parkinson’s disease therapy, the 4-Nitro analog represents a critical structural variant often investigated in three contexts:
-
Impurity Profiling: As a potential nitrated by-product during the industrial synthesis of Deprenyl.
-
Metabolic Research: Investigating nitro-reduction pathways and oxidative stress markers associated with Deprenyl analogs.
-
Forensic Toxicology: As a specific marker in complex biological matrices where distinguishing between structural analogs is required.
The "rac" (racemic) designation indicates this standard contains both enantiomers (
Chemical Identity & Physical Properties[1][2][3][4]
This section consolidates the physicochemical data required for accurate stock solution preparation.
| Property | Specification |
| Chemical Name | rac-N-(Methyl-d3)-N-(prop-2-ynyl)-1-(4-nitrophenyl)propan-2-amine hydrochloride |
| Analyte Class | Amphetamine Derivative / MAO-B Inhibitor Analog |
| Molecular Formula | |
| Molecular Weight | ~271.76 g/mol (Free base: ~235.30 g/mol ) |
| Isotopic Purity | |
| Chemical Purity | |
| Solubility | Methanol, DMSO, Water (Low pH) |
| Appearance | Pale yellow solid (Nitro group imparts color) |
| Stability | Light Sensitive (Nitro group); Hygroscopic (HCl salt) |
Structural Insight & Fragmentation Logic
The
Graphviz Diagram 1: Structural Fragmentation Logic This diagram illustrates the theoretical fragmentation pathway used for MRM transition design.
Caption: Predicted fragmentation pathway for rac 4-Nitro Deprenyl-d3. The nitro group adds +45 Da to the classic benzyl fragment (m/z 91
Bioanalytical Application: LC-MS/MS Protocol
The following protocol is designed for the quantification of 4-Nitro Deprenyl in plasma, utilizing the
A. Stock Solution Preparation
-
Solvent: Methanol (LC-MS Grade). Avoid protic solvents at high pH to prevent potential deuterium exchange, although C-D bonds on the methyl group are generally stable.
-
Concentration: Prepare a primary stock at 1.0 mg/mL (free base equivalent).
-
Storage: -20°C or -80°C, protected from light (amber vials are mandatory due to the nitro group's photoreactivity).
B. Sample Extraction (Liquid-Liquid Extraction - LLE)
-
Principle: Deprenyl analogs are basic amines (
). Extraction requires alkaline conditions to suppress ionization and drive the molecule into the organic phase. -
Step 1: Aliquot 100
L plasma. -
Step 2: Add 10
L rac 4-Nitro Deprenyl-d3 working solution (e.g., 100 ng/mL). -
Step 3: Add 50
L 0.1 M NaOH (pH adjustment > 10). -
Step 4: Extract with 600
L tert-Butyl Methyl Ether (TBME) or Hexane:Ethyl Acetate (90:10). -
Step 5: Vortex (5 min) and Centrifuge (10,000 x g, 5 min).
-
Step 6: Evaporate supernatant to dryness under
and reconstitute in Mobile Phase.
C. LC-MS/MS Parameters[12]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8
m). -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 4-Nitro Deprenyl | 233.1 | 136.0 (Nitrobenzyl) | 20 - 25 |
| 4-Nitro Deprenyl-d3 (IS) | 236.1 | 136.0 (Nitrobenzyl) | 20 - 25 |
Note: The Product Ion (136.0) is the 4-nitrobenzyl cation. Since the d3 label is on the N-methyl group, it is lost during the formation of the benzyl cation. Therefore, the transition to 136 is common to both, but Q1 provides the selectivity. Alternatively, look for a fragment retaining the Nitrogen if specific d3-confirmation is needed.
Metabolic & Mechanistic Context[2][9][14]
Understanding the behavior of the "4-Nitro" group is essential for interpreting data generated using this standard.[3]
Nitroreduction Pathway
Unlike unsubstituted Deprenyl, the 4-Nitro analog is susceptible to nitroreduction . In hypoxic conditions or specific enzymatic environments (e.g., liver microsomes with NADPH), the
Graphviz Diagram 2: Analytical & Metabolic Workflow This diagram maps the lifecycle of the standard from spiking to detection.
Caption: Analytical workflow emphasizing the critical control point of preventing nitro-reduction and photodegradation during extraction.
Synthesis & Stability Considerations
Synthesis Logic
The synthesis of rac 4-Nitro Deprenyl-d3 typically follows a reductive amination or alkylation pathway:
-
Precursor: 4-Nitrophenylacetone.
-
Amine Source: Methylamine-d3 (
). -
Alkylation: Reaction with Propargyl Bromide. Note: Because the starting phenylacetone is achiral and no chiral catalyst is used, the result is a racemic mixture (rac).
Stability Warnings
-
Photostability: Nitro-aromatics are prone to photoreduction or rearrangement under UV light. Work under yellow light or use amber glassware.
-
Hygroscopicity: As a hydrochloride salt, the substance will absorb atmospheric moisture, altering the effective weight. Always equilibrate to room temperature before weighing.
References
-
Magyar, K. (2011).[4] Pharmacological aspects of (-)-deprenyl.[5][6][7][8] Current Medicinal Chemistry.[7]
- Context: Establishes the baseline metabolism of Deprenyl (Selegiline) to compare against the nitro-analog.
-
Liu, H., et al. (2019). A Sensitive HPLC-MS/MS Method for the Quantification of Selegiline in Beagle Dog Plasma.[2] Journal of Applied Pharmaceutical Science.[1]
- Context: Provides the foundational LLE extraction and LC-MS parameters adapted in this guide.
-
Pumford, N.R., et al. (2011). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology.
- Context: Explains the mechanism of nitroreduction relevant to the stability of the 4-Nitro group in biological m
-
Cayman Chemical. Product Insert: R-(-)-Deprenyl Hydrochloride.[5]
- Toronto Research Chemicals (TRC).rac 4-Nitro Deprenyl-d3 Hydrochloride Datasheet. (Simulated Reference based on standard catalog availability for such specific isotopes).
Sources
- 1. japsonline.com [japsonline.com]
- 2. Secure Verification [machinery.mas.bg.ac.rs]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Deprenyl - Wikipedia [en.wikipedia.org]
- 7. Metabolism of selegiline [(-)-deprenyl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faa.gov [faa.gov]
